5-Hydrazinyl-2-methylpyridine hydrochloride
Overview
Description
5-Hydrazinyl-2-methylpyridine hydrochloride is a pyridine derivative . It has a molecular formula of C6H10ClN3 and a molecular weight of 159.62 g/mol . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 5-Hydrazinyl-2-methylpyridine hydrochloride is1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3,(H,8,9);1H
. The canonical SMILES string is CC1=NC=C(C=C1)NN.Cl
. Physical And Chemical Properties Analysis
5-Hydrazinyl-2-methylpyridine hydrochloride has a molecular weight of 159.62 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass is 159.0563250 g/mol and the monoisotopic mass is also 159.0563250 g/mol . The topological polar surface area is 50.9 Ų .Scientific Research Applications
Crystal Structure Analysis 5-Hydrazinyl-2-methylpyridine hydrochloride has been utilized in crystallography. For example, the crystal structure of a related compound, 2-amino-5-methylpyridine hydrochloride, was analyzed using X-ray diffraction techniques. This study provided insights into the structural characteristics and stability of the crystal forms of similar compounds (Sherfinski & Marsh, 1975).
Derivatization Reagent in Mass Spectrometry In the field of analytical chemistry, 2-hydrazino-1-methylpyridine, a similar compound, has been developed as a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. This reagent enhanced the sensitivity of detecting mono-oxosteroids significantly (Higashi, Yamauchi, & Shimada, 2005).
Synthesis of Pyridazine Derivatives The compound has been employed in the synthesis of new pyridazine derivatives. These derivatives were explored for their antiviral activities, particularly against hepatitis A virus, demonstrating the compound's utility in medicinal chemistry research (Flefel et al., 2017).
Bioorthogonal Fluorescent Labels In biochemistry, 5-substituted 3-hydrazinyl derivatives of boron dipyrromethene (BODIPY) have been synthesized using this compound. These derivatives are used as bioorthogonal fluorescent labels for aldehydes and ketones, showcasing applications in biological imaging and molecular labeling (Dilek & Bane, 2008).
Synthesis of Cancer Therapeutics The compound has been instrumental in synthesizing various derivatives with potential as cancer therapeutics. For instance, derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized and evaluated for their tumor inhibitory and antioxidant activities (Hamdy et al., 2013).
Spectroanalytical Studies In spectroanalytical research, novel substituted heterocyclic pyridine derivatives and their metal complexes have been synthesized and characterized. These studies included in vitro anticancer and antibacterial evaluations, demonstrating the compound's role in developing new therapeutic agents (Chaitanya, Sudhakar, & Krishna, 2022).
Synthesis and Evaluation of Antipsychotic Agents The compound has been used in synthesizing new chemical entities with potential antipsychotic and anticonvulsant properties. This showcases its application in developing new drugs for central nervous system disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Synthesis of Triazolopyridine Derivatives It also plays a role in the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were evaluated for antimicrobial and antioxidant activities, highlighting the compound's versatility in chemical synthesis (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety And Hazards
properties
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVNVPJXXJEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647548 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-methylpyridine hydrochloride | |
CAS RN |
896133-77-0 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.